3,6-bis(4-methoxyphenyl)-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
3,6-bis(4-methoxyphenyl)-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic structure, and is substituted with methoxyphenyl and phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 3,6-bis(4-methoxyphenyl)-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of appropriate aldehydes with cyclic ketones in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the xanthene core. This step may require specific conditions, such as elevated temperatures and the use of solvents like ethanol or acetic acid.
Substitution: The final step involves the introduction of methoxyphenyl and phenyl groups through substitution reactions. This can be achieved using reagents like methoxyphenylboronic acid and phenylboronic acid in the presence of palladium catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3,6-bis(4-methoxyphenyl)-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.
Scientific Research Applications
3,6-bis(4-methoxyphenyl)-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is investigated for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3,6-bis(4-methoxyphenyl)-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to active sites of enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3,6-bis(4-methoxyphenyl)-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can be compared with similar compounds, such as:
3,6-bis(4-methoxyphenyl)-9H-carbazole: This compound has a similar structure but lacks the hexahydro-xanthene core, resulting in different chemical and physical properties.
3,6-bis(4-methoxyphenyl)-N-(3-methoxypropyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide: This compound features a pyrazolo-pyridine core, which imparts different reactivity and applications.
Properties
Molecular Formula |
C33H30O5 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
3,6-bis(4-methoxyphenyl)-9-phenyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C33H30O5/c1-36-25-12-8-20(9-13-25)23-16-27(34)32-29(18-23)38-30-19-24(21-10-14-26(37-2)15-11-21)17-28(35)33(30)31(32)22-6-4-3-5-7-22/h3-15,23-24,31H,16-19H2,1-2H3 |
InChI Key |
MVURFWVERIYHRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(C4=C(O3)CC(CC4=O)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)C2 |
Origin of Product |
United States |
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